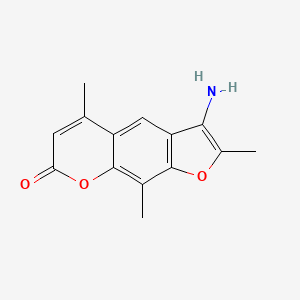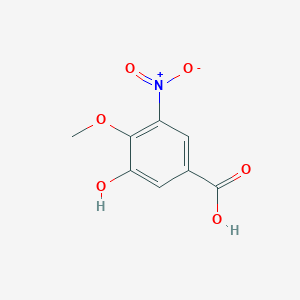
3-Hydroxy-4-methoxy-5-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-methoxy-5-nitrobenzoic acid is an aromatic compound with the molecular formula C8H7NO6 It is characterized by the presence of hydroxyl, methoxy, and nitro functional groups attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxy-5-nitrobenzoic acid typically involves the nitration of vanillic acid. Vanillic acid is dissolved in acetic acid, and nitric acid is added dropwise at room temperature. The reaction mixture is stirred for a specified period, and the product is precipitated by pouring the mixture into ice-water. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and maximize yield.
化学反应分析
Types of Reactions: 3-Hydroxy-4-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives of this compound.
科学研究应用
3-Hydroxy-4-methoxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Hydroxy-4-methoxy-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets are still under investigation, but the compound’s ability to modulate oxidative stress and microbial growth has been noted .
相似化合物的比较
- 4-Hydroxy-3-methoxy-5-nitrobenzoic acid
- 3,4-Dimethoxy-5-nitrobenzoic acid
- 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
- 3,4-Dihydroxy-5-nitrobenzoic acid
Comparison: 3-Hydroxy-4-methoxy-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
80547-65-5 |
|---|---|
分子式 |
C8H7NO6 |
分子量 |
213.14 g/mol |
IUPAC 名称 |
3-hydroxy-4-methoxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H7NO6/c1-15-7-5(9(13)14)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12) |
InChI 键 |
YJNZVXWSDLXUFD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


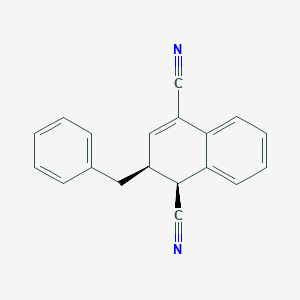
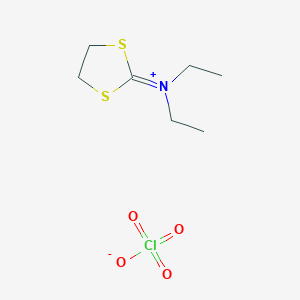
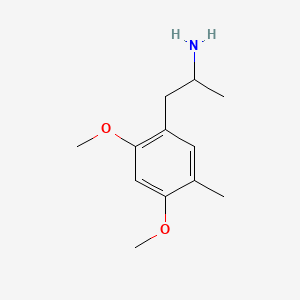
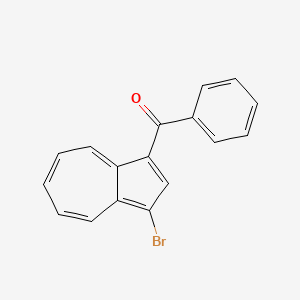
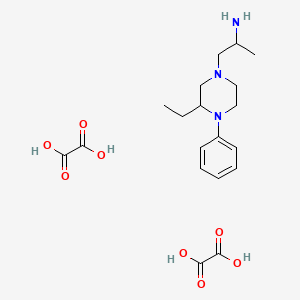

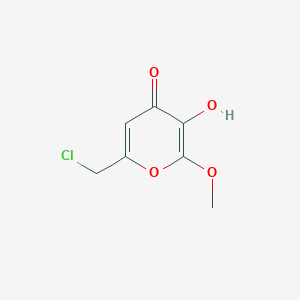
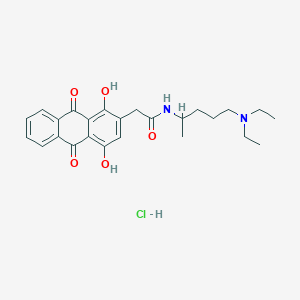
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
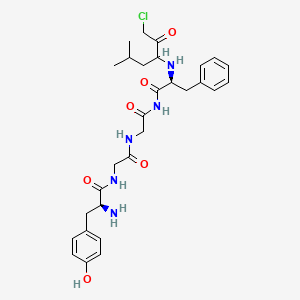
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
